1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
Brand Name: Vulcanchem
CAS No.: 2189435-20-7
VCID: VC6907491
InChI: InChI=1S/C10H14N4O/c1-2-9(15)14-6-8(7-14)13-10-11-4-3-5-12-10/h3-5,8H,2,6-7H2,1H3,(H,11,12,13)
SMILES: CCC(=O)N1CC(C1)NC2=NC=CC=N2
Molecular Formula: C10H14N4O
Molecular Weight: 206.249

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one

CAS No.: 2189435-20-7

Cat. No.: VC6907491

Molecular Formula: C10H14N4O

Molecular Weight: 206.249

* For research use only. Not for human or veterinary use.

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one - 2189435-20-7

Specification

CAS No. 2189435-20-7
Molecular Formula C10H14N4O
Molecular Weight 206.249
IUPAC Name 1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Standard InChI InChI=1S/C10H14N4O/c1-2-9(15)14-6-8(7-14)13-10-11-4-3-5-12-10/h3-5,8H,2,6-7H2,1H3,(H,11,12,13)
Standard InChI Key MWBIMXPGXFITTQ-UHFFFAOYSA-N
SMILES CCC(=O)N1CC(C1)NC2=NC=CC=N2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The base structure of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one (molecular formula: C9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}) comprises three distinct components:

  • Azetidine ring: A strained four-membered heterocycle with one nitrogen atom, contributing to conformational rigidity.

  • Pyrimidin-2-ylamino group: A bicyclic aromatic system known for its hydrogen-bonding capabilities and prevalence in nucleic acid analogs.

  • Propan-1-one backbone: A ketone-functionalized three-carbon chain that enhances solubility and serves as a linkage site for further derivatization.

Key structural features inferred from derivatives include:

  • Planarity of the pyrimidine ring, enabling π-π stacking interactions.

  • Steric strain in the azetidine ring, which may influence binding kinetics to biological targets.

  • The ketone oxygen’s potential to participate in hydrogen bonding or act as a metabolic site .

Physicochemical Properties

While experimental data for the parent compound are unavailable, extrapolation from analogs suggests:

PropertyValue (Estimated)Basis in Derivatives
Molecular Weight192.22 g/molCalculated from C9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}
SolubilityModerate in DMSOPolar aprotic solvent affinity
Melting Point120–150°CAnalogous azetidine derivatives
logP (Partition Coeff.)1.2–1.8Hydrophobic substituent dependence

Synthesis and Optimization Strategies

Core Synthesis Pathways

The assembly of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one likely involves multi-step protocols, as observed in its derivatives:

  • Azetidine Ring Formation:

    • Cyclization of 1,3-dihalopropanes with ammonia or amines under high-pressure conditions.

    • Strain-driven ring-opening/ring-closing metathesis for stereochemical control.

  • Pyrimidine Functionalization:

    • Nucleophilic aromatic substitution (SNAr) at the C2 position of pyrimidine using azetidine-3-amine.

    • Copper-catalyzed coupling reactions to install the amino linkage .

  • Propanone Backbone Integration:

    • Acylation of the azetidine nitrogen with propionyl chloride or equivalent acylating agents.

    • Optimization using polar aprotic solvents (e.g., DMF) and bases (e.g., NaH) to minimize side reactions.

Reaction Conditions and Yield Enhancement

Critical parameters for efficient synthesis include:

  • Temperature Control: Maintaining 0–5°C during acylation to prevent ketone decomposition.

  • Catalyst Selection: Palladium or nickel catalysts for C–N bond formation in pyrimidine coupling.

  • Purification Techniques: Chromatography or recrystallization from ethanol/water mixtures .

Biological Activity and Mechanistic Insights

Hypothesized Targets and Mechanisms

Though direct studies are lacking, structural analogs exhibit activity against:

  • Kinases: The pyrimidine moiety mimics ATP’s adenine, enabling competitive inhibition.

  • G Protein-Coupled Receptors (GPCRs): Azetidine’s rigidity may stabilize ligand-receptor complexes.

  • Microbial Enzymes: Sulfonyl and fluorophenyl derivatives show antimicrobial potential .

Structure-Activity Relationships (SAR)

Derivative modifications reveal trends:

  • Electron-Withdrawing Groups (e.g., benzenesulfonyl): Enhance metabolic stability but reduce solubility.

  • Aromatic Substituents (e.g., methoxyphenyl): Improve target affinity via hydrophobic interactions.

  • Halogenation (e.g., fluorophenyl ): Increases membrane permeability and bioavailability.

Comparative Analysis of Key Derivatives

Derivative SubstituentMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Application
3,5-Dimethyl-1,2-oxazol-4-ylC14H16N4O2\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_2280.30N/AKinase inhibition
BenzenesulfonylC16H18N4O3S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3\text{S}346.412309803-49-2Antimicrobial
4-MethoxyphenylC17H20N4O2\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2312.372176069-70-6CNS-targeted therapies
2-FluorophenylC16H17FN4O\text{C}_{16}\text{H}_{17}\text{FN}_4\text{O}300.332309556-72-5Anticancer

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